molecular formula C38H72N2O13 B12319829 2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

Cat. No.: B12319829
M. Wt: 765.0 g/mol
InChI Key: DEORMZXNPDWMST-UHFFFAOYSA-N
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Description

Azithromycin N-Oxide is a derivative of azithromycin, a widely used macrolide antibiotic. Azithromycin is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. Azithromycin N-Oxide retains the core structure of azithromycin but includes an additional oxygen atom, which may alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azithromycin N-Oxide typically involves the oxidation of azithromycin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the azithromycin molecule.

Industrial Production Methods: In an industrial setting, the production of Azithromycin N-Oxide may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Azithromycin N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert Azithromycin N-Oxide back to azithromycin.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Higher oxidized derivatives.

    Reduction: Azithromycin.

    Substitution: Substituted azithromycin derivatives with different functional groups.

Scientific Research Applications

Azithromycin N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential antibacterial activity and compared to azithromycin.

    Medicine: Explored for its potential therapeutic effects and pharmacokinetics.

    Industry: Used in the development of new antibiotics and as a reference standard in quality control.

Mechanism of Action

Azithromycin N-Oxide, like azithromycin, exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The additional oxygen atom in Azithromycin N-Oxide may influence its binding affinity and specificity, potentially altering its antibacterial activity.

Comparison with Similar Compounds

    Azithromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.

    Erythromycin: The original macrolide antibiotic from which azithromycin is derived.

Uniqueness: Azithromycin N-Oxide is unique due to the presence of the additional oxygen atom, which may confer different chemical and biological properties compared to its parent compound, azithromycin. This modification can affect its stability, solubility, and interaction with bacterial ribosomes, potentially leading to differences in its antibacterial spectrum and efficacy.

Properties

Molecular Formula

C38H72N2O13

Molecular Weight

765.0 g/mol

IUPAC Name

2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

InChI

InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3

InChI Key

DEORMZXNPDWMST-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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